

# physical and chemical properties of etoxazole-d5

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## Compound of Interest

Compound Name: Etoxazole-d5

Cat. No.: B12411451

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## Etoxazole-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Etoxazole is a narrow-spectrum systemic acaricide and insecticide belonging to the oxazoline class of chemicals.<sup>[1]</sup> Its primary mode of action is the inhibition of chitin biosynthesis, which disrupts the molting process in mites and insects, and also causes adult mites to lay sterile eggs.<sup>[1][2]</sup> This document provides an in-depth technical overview of the physical and chemical properties of its deuterated analog, **etoxazole-d5**. The inclusion of five deuterium atoms in the ethoxy group makes it a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

### Chemical and Physical Properties

**Etoxazole-d5** shares most of its physical and chemical properties with its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of deuterium. The properties of both compounds are summarized below for comparison.

Table 1: General and Computed Properties of Etoxazole and **Etoxazole-d5**

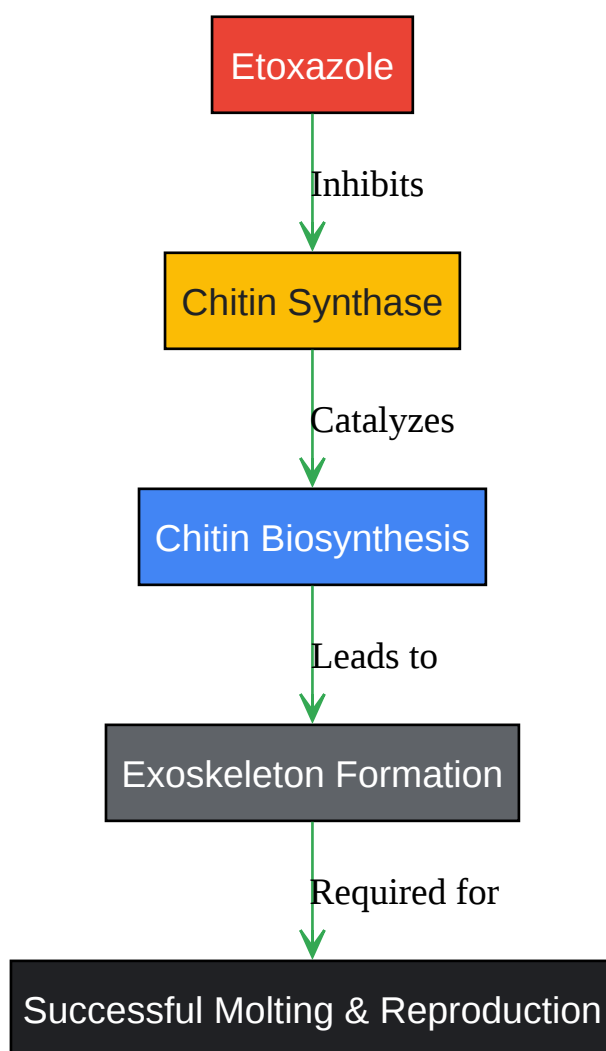
Property	Etoxazole	Etoxazole-d5
IUPAC Name	4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole[1]	4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole[3]
Molecular Formula	C <sub>21</sub> H <sub>23</sub> F <sub>2</sub> NO <sub>2</sub>	C <sub>21</sub> H <sub>18</sub> D <sub>5</sub> F <sub>2</sub> NO <sub>2</sub>
Molecular Weight	359.41 g/mol	364.44 g/mol
Exact Mass	359.16968530 Da	364.20106903 Da
XLogP3-AA	5.4	5.4
Hydrogen Bond Donor Count	0	0
Hydrogen Bond Acceptor Count	3	3
Rotatable Bond Count	4	4

Table 2: Experimental Physical Properties of Etoxazole (as a proxy for **Etoxazole-d5**)

Property	Value
Physical Description	White, crystalline powder with a musty odor.
Melting Point	101-102 °C
Boiling Point (Predicted)	449.1 ± 45.0 °C
Density	1.24 g/cm <sup>3</sup> at 20 °C
Vapor Pressure	2.0 x 10 <sup>-8</sup> mmHg at 25 °C
Water Solubility	7.54 x 10 <sup>-2</sup> mg/L at 20 °C
Solubility in Organic Solvents (g/L at 20 °C)	Acetone: 300, Methanol: 90, Ethanol: 90, Cyclohexanone: 500, Tetrahydrofuran: 750, Acetonitrile: 80, Ethyl acetate: 250, Xylene: 250, n-Hexane: 13, n-Heptane: 13
Stability	Stable for one year under warehouse conditions. No decomposition after 30 days at 50 °C. Stable in alkali.
log Kow	5.59 at 25 °C

## Synthesis and Analysis Workflow

The synthesis of **etoxazole-d5** involves the incorporation of a deuterated ethoxy group. A general workflow for its synthesis and subsequent analysis is depicted below.



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